Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

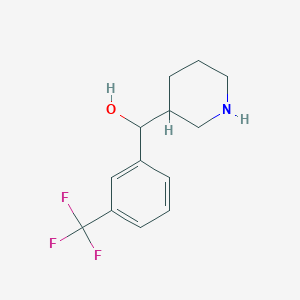

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is a compound that features a piperidine ring attached to a phenyl group substituted with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the following steps:

Formation of the Intermediate: The reaction begins with the condensation of piperidine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of reduced piperidine or phenyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds containing trifluoromethyl groups, such as piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor growth and angiogenesis .

CNS Disorders : The compound has potential applications in treating central nervous system (CNS) disorders. Its structural characteristics may allow it to act as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial in neurological conditions . Additionally, its ability to cross the blood-brain barrier enhances its therapeutic potential .

Chemical Biology

Photoaffinity Labeling : The trifluoromethyl group is utilized in photoaffinity labeling techniques, which are essential for studying protein interactions and dynamics. This application is particularly relevant in chemical biology for mapping protein interactions within cellular environments .

Biochemical Pathways : this compound may influence various biochemical pathways due to its ability to interact with multiple molecular targets. This interaction can lead to significant changes at the cellular level, making it a useful tool for exploring molecular mechanisms in biological systems .

Pharmacological Insights

Pharmacokinetics : The incorporation of fluorine into the compound improves its pharmacokinetic properties, such as oral absorption and metabolic stability. This enhancement is crucial for developing effective pharmaceuticals .

Selectivity and Potency : Comparative studies have revealed that trifluoromethyl substitutions can significantly affect the selectivity and potency of compounds against specific biological targets. For example, compounds with trifluoromethyl groups have shown enhanced activity against serotonin uptake compared to their non-fluorinated counterparts .

Anticancer Activity

A study demonstrated that this compound derivatives exhibited notable anticancer activity against various cell lines, including PC3 (prostate cancer) and K562 (chronic myeloid leukemia). In vitro assays indicated that these compounds could inhibit cell proliferation effectively .

CNS Activity

In research focused on CNS disorders, derivatives of this compound were found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer’s disease. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Inhibits tumor growth in various cancer cell lines |

| CNS disorder treatment | Modulates glutamate receptors | |

| Chemical Biology | Photoaffinity labeling | Maps protein interactions |

| Pharmacology | Improved oral absorption | Enhanced pharmacokinetic properties |

| Selectivity against biological targets | Increased potency compared to non-fluorinated analogs |

Mécanisme D'action

The mechanism of action of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler structure without the trifluoromethyl and hydroxyl groups.

3-(Trifluoromethyl)benzyl alcohol: Lacks the piperidine ring.

Piperidin-3-ylmethanol: Does not have the trifluoromethyl group.

Uniqueness

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is unique due to the combination of the piperidine ring, trifluoromethyl group, and hydroxyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other similar compounds.

Activité Biologique

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a trifluoromethylphenyl group, which enhances its lipophilicity and biological membrane penetration. The structural formula can be represented as follows:

This compound primarily interacts with specific enzymes and receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with intracellular targets.

Enzyme Inhibition

Research has indicated that this compound may exhibit enzyme inhibition properties, particularly against various targets involved in disease pathways. For instance, studies have shown that modifications in the piperidine structure can influence the inhibitory potency against specific enzymes related to cancer proliferation .

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. The binding affinity is influenced by the trifluoromethyl group, which can enhance interactions due to increased hydrophobicity. This property is crucial for developing therapeutic agents targeting neuroreceptors and other biological systems.

Case Studies and Research Findings

- Antiviral Activity : In a study examining the antiviral properties against influenza and herpes simplex viruses, derivatives of this compound were synthesized and tested. Some analogs demonstrated significant antiviral activity, indicating potential for further development in antiviral therapies .

- Anticancer Properties : A series of experiments focused on the compound's efficacy against various cancer cell lines showed promising results. Specifically, certain analogs exhibited micromolar potency in inhibiting cell growth in vitro, suggesting that structural modifications could enhance anticancer activity .

- Pharmacokinetics : Studies on the pharmacokinetic properties revealed that compounds with the trifluoromethyl group displayed improved metabolic stability and solubility compared to their non-fluorinated counterparts. This is particularly relevant for oral bioavailability in therapeutic applications .

Table 1: Biological Activity Summary of this compound Derivatives

Propriétés

IUPAC Name |

piperidin-3-yl-[3-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1,3,5,7,10,12,17-18H,2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXRXLXPTLCXJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C2=CC(=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.